Crystallographic Target Engagement: N-(3-Chloro-2-methylphenyl)butanamide Substructure in PDEδ Complex at 2.6 Å Resolution vs. Uncharacterized Analogs
The compound bearing the identical N-(3-chloro-2-methylphenyl)butanamide pharmacophore (N-(3-chloro-2-methylphenyl)-4-(3,4-dimethyl-7-oxo-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl)butanamide) has been co-crystallized with human PDEδ at 2.6 Å resolution (PDB 5E80), confirming direct occupancy of the farnesyl-binding pocket critical for KRAS trafficking [1]. This crystallographic evidence demonstrates that the N-(3-chloro-2-methylphenyl)butanamide moiety can form specific, structurally resolved interactions within a therapeutically validated target pocket—a level of mechanistic validation that is publicly unavailable for the 3-chloro-4-methylphenyl (CAS 1021037-32-0), 2-fluorophenyl (CAS 1021105-86-1), and 2-ethylphenyl (CAS 1021132-75-1) analogs within the same pyridazinone-furan-butanamide series.
| Evidence Dimension | Crystallographic confirmation of target engagement (PDEδ prenyl-binding pocket) |
|---|---|
| Target Compound Data | PDB 5E80: N-(3-chloro-2-methylphenyl)butanamide-containing compound in complex with PDEδ at 2.6 Å resolution |
| Comparator Or Baseline | N-(3-chloro-4-methylphenyl) analog (CAS 1021037-32-0): no PDB entry available. N-(2-fluorophenyl) analog (CAS 1021105-86-1): no PDB entry available. N-(2-ethylphenyl) analog (CAS 1021132-75-1): no PDB entry available. |
| Quantified Difference | Crystallographic target engagement confirmed for the N-(3-chloro-2-methylphenyl)butanamide chemotype vs. absence of published structural data for comparator analogs |
| Conditions | X-ray diffraction; recombinant human PDEδ; PDB deposition 5E80; associated with Nature Communications (Papke et al., 2016) |
Why This Matters
Crystallographic validation of target engagement provides the highest-confidence starting point for SAR campaigns and reduces the risk of pursuing compounds whose binding mode is uncharacterized.
- [1] Papke B, Murarka S, Vogel HA, Martin-Gago P, Kovacevic M, Truxius DC, Fansa EK, Ismail S, Zimmermann G, Heinelt K, et al. Identification of pyrazolopyridazinones as PDEδ inhibitors. Nature Communications. 2016;7:11360. doi:10.1038/ncomms11360. PDB: 5E80. View Source
